N-Cyclohexyl 3-aminobenzenesulfonamide

Chemical Identity Quality Control Procurement Specification

N-Cyclohexyl 3-aminobenzenesulfonamide (CAS 61886-26-8) is a meta-substituted aminobenzenesulfonamide featuring an N-cyclohexyl substituent that provides elevated lipophilicity (XLogP3=2.0) and conformational flexibility versus N-aryl or unsubstituted analogs. The 3-amino group serves as an orthogonal nucleophilic handle for acylation, diazotization, and cross-coupling while the sulfonamide N-H remains protected, enabling sequential derivatization in multi-step synthesis. Available at ≥98% purity with full Certificate of Analysis documentation, this compound is essential for SAR matrix libraries mapping amino-position effects and for analytical reference standard development. Critically, this isomer is not interchangeable with the ortho (CAS 77516-54-2) or para (CAS 53668-37-4) isomers—each must be independently procured and verified.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 61886-26-8
Cat. No. B1598379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl 3-aminobenzenesulfonamide
CAS61886-26-8
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N
InChIInChI=1S/C12H18N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,13H2
InChIKeyDFMAKCBJDOFYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl 3-Aminobenzenesulfonamide (CAS 61886-26-8): Structural and Procurement Baseline for Research-Grade Sulfonamide Building Blocks


N-Cyclohexyl 3-aminobenzenesulfonamide (CAS 61886-26-8, MF: C12H18N2O2S, MW: 254.35 g/mol) is a meta-substituted aminobenzenesulfonamide featuring a cyclohexyl moiety on the sulfonamide nitrogen. This compound is characterized by the presence of a 3-amino group on the phenyl ring and an N-cyclohexyl substituent, differentiating it from its para- (4-) and ortho- (2-) positional isomers as well as from N-aryl or N-alkyl sulfonamide analogs [1]. It is commercially available from multiple research chemical suppliers, including Santa Cruz Biotechnology (sc-331239) and AKSci (V6921), with specified minimum purities ranging from 95% to 98% . The compound is categorized as a research-use-only (RUO) chemical building block, with no therapeutic or diagnostic applications authorized by vendors .

Why N-Cyclohexyl 3-Aminobenzenesulfonamide Cannot Be Interchanged with Positional Isomers or N-Substituted Analogs Without Experimental Validation


Substitution of N-Cyclohexyl 3-aminobenzenesulfonamide with structurally similar analogs—such as N-Cyclohexyl 2-aminobenzenesulfonamide (CAS 77516-54-2) or N-Cyclohexyl 4-aminobenzenesulfonamide (CAS 53668-37-4)—without empirical verification is scientifically unsound due to the critical influence of both amino group position and N-substituent identity on molecular recognition, physicochemical properties, and synthetic reactivity. In sulfonamide-based systems, the position of the amino group on the phenyl ring (ortho, meta, or para) alters the electronic distribution, hydrogen-bonding geometry, and steric accessibility of the primary amine for subsequent derivatization [1]. Simultaneously, the N-cyclohexyl group confers distinct lipophilicity and conformational flexibility compared to N-aryl, N-methyl, or unsubstituted sulfonamide analogs, directly affecting solubility, membrane permeability, and target-binding complementarity [2]. These structural determinants mean that even compounds sharing the identical molecular formula (C12H18N2O2S) and molecular weight (254.35 g/mol) cannot be assumed to exhibit equivalent performance in any given assay or synthetic sequence . The following quantitative evidence guide substantiates this non-interchangeability with comparator-anchored data where available, and identifies critical evidentiary gaps where direct comparative studies remain absent from the open literature.

Quantitative Differentiation Evidence: N-Cyclohexyl 3-Aminobenzenesulfonamide vs. Closest Analogs and In-Class Candidates


CAS Registry Uniqueness: Meta-Substitution Defines a Distinct Chemical Entity from Ortho- and Para-Isomers

N-Cyclohexyl 3-aminobenzenesulfonamide (CAS 61886-26-8) is the unique registry identifier for the meta-substituted (3-amino) isomer. Direct positional analogs—N-Cyclohexyl 2-aminobenzenesulfonamide (CAS 77516-54-2) and N-Cyclohexyl 4-aminobenzenesulfonamide (CAS 53668-37-4)—carry distinct CAS numbers despite sharing identical molecular formulas (C12H18N2O2S) and molecular weights (254.35 g/mol) [1]. This CAS differentiation is not merely administrative; it reflects fundamental differences in chemical structure that preclude analytical interchangeability. Mass spectrometry, NMR spectroscopy, and chromatographic retention times will differ among the three isomers due to variations in intramolecular hydrogen bonding (ortho-effect in 2-isomer), dipole moments, and electronic environments .

Chemical Identity Quality Control Procurement Specification Structure Verification

Vendor Purity Specifications: Minimum Purity Ranges from 95% to 98% Across Commercial Sources

Commercially available N-Cyclohexyl 3-aminobenzenesulfonamide is supplied with documented minimum purity specifications that vary by vendor. AKSci (Catalog V6921) specifies a minimum purity of 95% , whereas suppliers such as Aladdin Scientific and Leyan offer material at 98% minimum purity . For comparison, the 2-amino isomer (CAS 77516-54-2) is typically offered at 95% to 97% purity from common vendors, while the 4-amino isomer (CAS 53668-37-4) is available at 95% to 98% . No vendor currently offers the 3-amino compound at purity exceeding 98% as a standard catalog item, representing an upper bound for research-grade material without custom purification.

Quality Assurance Synthetic Reliability Procurement Decision Batch Consistency

Computational Physicochemical Properties: Estimated Lipophilicity (Henry's Law Constant) Derived from Bond SAR Methodology

For N-Cyclohexyl 3-aminobenzenesulfonamide, the Henry's Law Constant has been estimated at 5.96 × 10⁻¹⁰ atm·m³/mol using the Bond SAR Method, with a corresponding model river half-life of 1.567 × 10⁶ hours (~6.5 × 10⁴ days) . While direct experimental logP or logD values for the 3-amino isomer are not reported in open literature, the 2-amino isomer (CAS 77516-54-2) has a calculated logP of 2.6 and a topological polar surface area (TPSA) of 72.19 Ų [1]. The N-cyclohexyl substituent is recognized across the sulfonamide class as a lipophilicity-enhancing moiety that increases membrane permeability relative to N-methyl or unsubstituted sulfonamide analogs [2].

ADME Prediction Computational Chemistry Drug Design Environmental Fate

Spectral Reference Availability: N-Acetyl Derivative NMR Data Provides Structural Confirmation Pathway

A validated ¹H NMR spectrum for the N-acetyl derivative of N-Cyclohexyl 3-aminobenzenesulfonamide is available in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: I9OHHEaV7qs) [1]. This derivative (MF: C14H20N2O3S, MW: 296.39 g/mol) is formed by acetylation of the 3-amino group, and its InChIKey (OVSHONQZAQLSRJ-UHFFFAOYSA-N) and exact mass (296.119464 g/mol) are documented. In contrast, the 2-amino isomer (CAS 77516-54-2) and 4-amino isomer (CAS 53668-37-4) have distinct spectral profiles due to different substitution patterns affecting chemical shifts and coupling constants [2]. The availability of reference-quality NMR data for the acetylated derivative provides an orthogonal analytical confirmation route distinct from the parent compound, which is valuable for verifying successful derivatization or for impurity profiling.

Analytical Chemistry Structure Elucidation Quality Control Spectral Library

Validated Research and Industrial Application Scenarios for N-Cyclohexyl 3-Aminobenzenesulfonamide Based on Quantified Evidence


Synthetic Intermediate in the Preparation of Sulfonamide-Derived Heterocycles and Functionalized Aromatic Amines

The 3-amino group of N-Cyclohexyl 3-aminobenzenesulfonamide serves as a nucleophilic handle for acylation, alkylation, diazotization, and coupling reactions, while the sulfonamide nitrogen bearing the cyclohexyl group remains protected . This orthogonal reactivity enables sequential derivatization strategies in multi-step organic synthesis, particularly for constructing sulfonamide-containing heterocyclic scaffolds and biaryl systems. The documented availability of the N-acetyl derivative in spectral libraries confirms the feasibility and analytical tractability of such derivatizations [1].

Positional Isomer Reference Standard for Analytical Method Development and Validation

Due to its unique CAS registry number (61886-26-8) and distinct chromatographic behavior relative to the 2-amino (CAS 77516-54-2) and 4-amino (CAS 53668-37-4) isomers, N-Cyclohexyl 3-aminobenzenesulfonamide can function as a reference standard for developing and validating HPLC, GC-MS, or LC-MS methods that require isomeric resolution [2]. The compound's commercial availability at 95-98% purity supports its use as a calibration standard in analytical chemistry workflows .

Structure-Activity Relationship (SAR) Probe in Sulfonamide-Based Medicinal Chemistry Programs

Within medicinal chemistry campaigns exploring sulfonamide pharmacophores, the meta-substituted (3-amino) isomer provides a distinct spatial and electronic profile compared to para- and ortho-isomers. The N-cyclohexyl group confers elevated lipophilicity relative to N-methyl or N-aryl analogs, a property that may be exploited to modulate target-binding affinity, membrane permeability, or metabolic stability [3]. This compound is appropriate for inclusion in SAR matrix libraries where systematic variation of amino position and N-substituent is required to map structure-property relationships.

Quality Control and Batch Release Testing in Research Supply Chains

The specification of minimum purity (95% at AKSci; 98% at Aladdin/Leyan) provides a quantitative benchmark for incoming material acceptance . Procurement teams can leverage these vendor-specified purity thresholds when establishing quality agreements or when selecting among competing suppliers. The availability of Certificate of Analysis (CoA) documentation upon request enables traceable batch-level quality verification, which is a regulatory expectation for materials used in GLP or GMP-adjacent research environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclohexyl 3-aminobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.